

Isorhamnetin 3-O-galactoside in traditional medicine

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Compound of Interest					
Compound Name:	Isorhamnetin 3-O-galactoside				
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An In-depth Technical Guide to Isorhamnetin 3-O-galactoside in Traditional Medicine

Introduction

Isorhamnetin 3-O-galactoside, a flavonoid glycoside, is a significant bioactive compound found in a variety of plants utilized in traditional medicine. It is a derivative of isorhamnetin, which is an O-methylated flavonol. This compound is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antithrombotic effects, making it a subject of increasing interest for modern drug development.

[1][2] Plants such as Oenanthe javanica (water dropwort), Opuntia ficus-indica (prickly pear), and Artemisia capillaris are notable sources of this compound and have a long history of use in traditional healing practices.

[3][4][5] This guide provides a comprehensive overview of the scientific evidence supporting the traditional uses of Isorhamnetin 3-O-galactoside, focusing on its pharmacological properties, underlying molecular mechanisms, and the experimental protocols used in its evaluation.

Traditional Medicine Context

Isorhamnetin 3-O-galactoside is a key constituent in several plants that are staples in traditional medicine systems worldwide:

• Oenanthe javanica(Water Dropwort): Used in traditional Chinese medicine, this plant is known for its anti-arrhythmic, neuroprotective, and anti-diabetic properties.[3][6] Its extracts,



containing **Isorhamnetin 3-O-galactoside**, have been investigated for potent antiinflammatory activities.[3]

- Opuntia ficus-indica(Prickly Pear): In Mexican traditional medicine, this plant is used as both food and a remedy for various health issues, including skin inflammation.[4] It is a rich natural source of isorhamnetin glycosides, which contribute to its therapeutic effects.[4]
- Artemisia capillarisThunberg (Compositae): This plant is another source from which Isorhamnetin 3-O-galactoside has been isolated and studied for its significant hepatoprotective effects against toxin-induced liver injury.[5]
- Ginkgo bilobaandHippophae rhamnoides(Sea Buckthorn): These plants are well-known in traditional medicine for their wide range of health benefits, and they contain isorhamnetin and its glycosides, which contribute to their pharmacological profile, including cardiovascular protection and anti-inflammatory actions.[7][8]

Pharmacological Activities and Quantitative Data

The therapeutic potential of **Isorhamnetin 3-O-galactoside** is supported by extensive in vitro and in vivo studies. The following tables summarize the quantitative data from key research, highlighting its efficacy in various experimental models.

Anti-inflammatory and Sepsis-Related Activity

Isorhamnetin 3-O-galactoside demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.



Model/Assay	Target/Paramet er Measured	Concentration/ Dose	Result	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	LPS-induced HMGB1 Release	1-5 μΜ	Potent inhibition of HMGB1 release.	[9]
HUVECs	HMGB1-induced NF-κB p65 activation & TNF- α	1-5 μΜ	Significant suppression.	[9]
HUVECs	HMGB1- dependent inflammatory responses	5 μΜ	Significant reduction.	[10][11]
Cecal Ligation and Puncture (CLP)-induced septic mice	HMGB1 Release and Mortality	4.8 mg/mouse (i.v.)	Reduced HMGB1 release and sepsis- related mortality.	[3][9]
CLP model in mice	Phosphorylation of p38 MAPK, ERK 1/2, JNK	50 μΜ	Down-regulated phosphorylation.	[10][11]

Hepatoprotective Activity

The compound shows protective effects against chemically-induced liver damage by modulating oxidative stress and inflammatory pathways.



Model/Assay	Target/Paramet er Measured	Concentration/ Dose	Result	Reference
Carbon Tetrachloride (CCl4)-induced hepatic injury in mice	Serum Aminotransferas e (ALT, AST) activities	50, 100, 200 mg/kg (i.p.)	Attenuated the increase in ALT and AST levels.	[5]
CCI4-induced hepatic injury in mice	Hepatic Malondialdehyde (MDA) level	50, 100, 200 mg/kg (i.p.)	Attenuated the increase in MDA.	[5]
CCI4-induced hepatic injury in mice	Serum Tumor Necrosis Factor- α (TNF-α)	50, 100, 200 mg/kg (i.p.)	Reduced the increase in TNF-α.	[5]
CCI4-induced hepatic injury in mice	iNOS and COX-2 protein/mRNA expression	100 mg/kg	Attenuated the increase.	[5][10][12]
CCI4-induced hepatic injury in mice	HO-1 protein/mRNA expression	100 mg/kg	Augmented the levels.	[5][10][12]
CCI4-induced hepatic injury in mice	Nuclear translocation of NF-кВ and c-Jun	100 mg/kg	Attenuated the increase.	[5][10][12]
CCI4-induced hepatic injury in mice	Nuclear level of Nrf2	100 mg/kg	Augmented the level.	[5][10][12]

Antithrombotic and Profibrinolytic Activity

Isorhamnetin 3-O-galactoside, also known as Cacticin, exhibits dual effects on blood coagulation and fibrinolysis.[9]



Model/Assay	Target/Paramet er Measured	Concentration/ Dose	Result	Reference
In vitro coagulation assays	Thrombin and Factor Xa (FXa) activities	10 μΜ	Significant inhibition.	[13]
HUVECs	TNF-α/FVIIa- mediated thrombin and FXa production	0.5-50 μΜ	Dose-dependent inhibition.	[9]
HUVECs	TNF-α-induced PAI-1 secretion	0.5-50 μΜ	Dose-dependent inhibition.	[9]
HUVECs	PAI-1/t-PA ratio	Not specified	Decreased the ratio.	[9]
Mice model	Tail bleeding time	2.4 mg/kg (i.v.)	Significantly prolonged bleeding time.	[9]

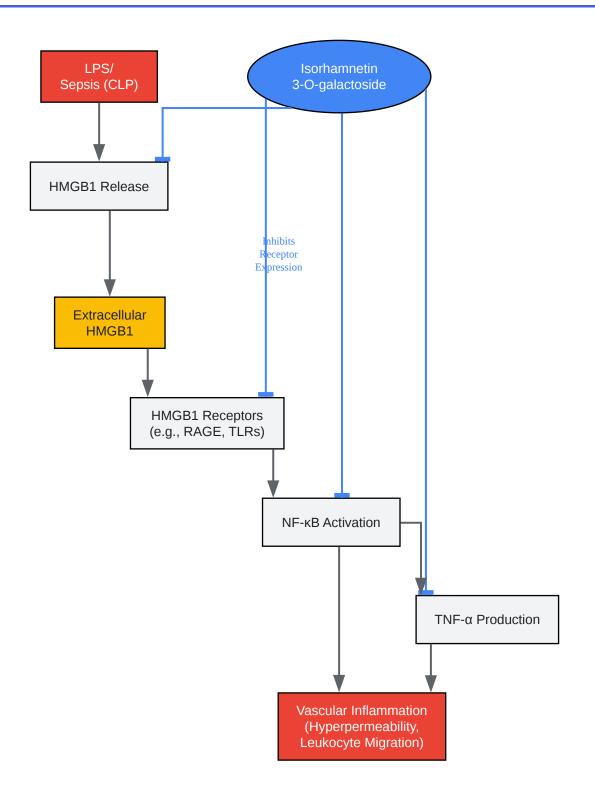
Signaling Pathways and Molecular Mechanisms

Isorhamnetin 3-O-galactoside exerts its pharmacological effects by modulating several key intracellular signaling pathways.

HMGB1/NF-кВ Signaling Pathway in Inflammation

High Mobility Group Box 1 (HMGB1) is a critical cytokine in vascular inflammatory diseases like sepsis.[3] **Isorhamnetin 3-O-galactoside** inhibits the release of HMGB1 and blocks its downstream signaling, primarily through the suppression of the Nuclear Factor-κB (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][6]





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HMGB1/NF-кВ inflammatory pathway inhibited by **Isorhamnetin 3-O-galactoside**.

MAPK Signaling Pathway in Hepatoprotection

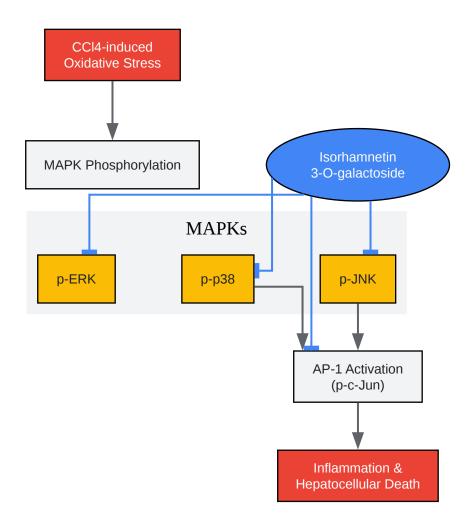




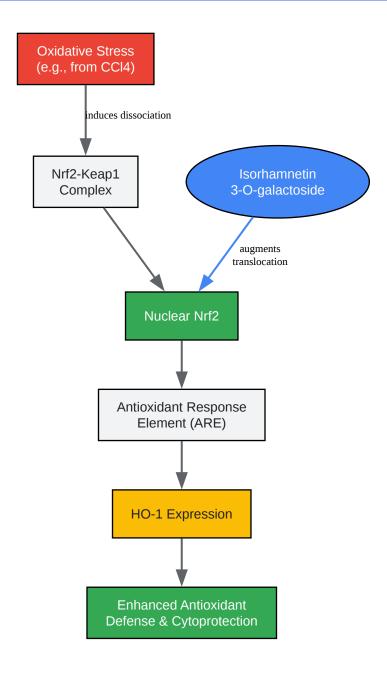


In the context of CCl4-induced liver injury, **Isorhamnetin 3-O-galactoside** attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[5][12] The inhibition of these pathways contributes to the reduction of hepatocellular death and inflammation.[12]

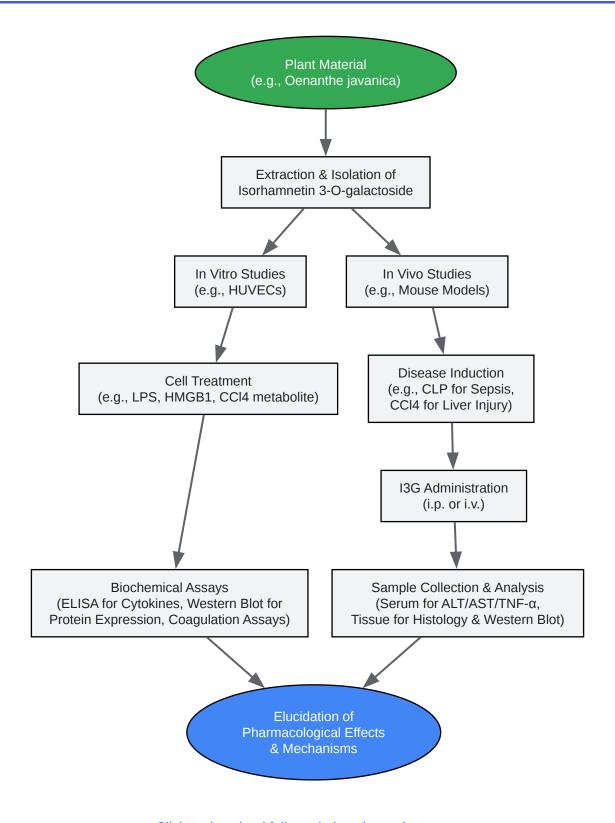












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